N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties This compound is part of the anthracene family, which is characterized by a three-ring aromatic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide typically involves the reaction of 9,10-anthraquinone with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the 9,10-dioxo groups to hydroxyl groups.
Substitution: The amide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenediol compounds.
Scientific Research Applications
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-isopropoxybenzamide
Uniqueness
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide stands out due to its specific structural features, such as the 2,2-dimethylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
313368-19-3 |
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Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-14-10-6-9-13-15(14)17(22)12-8-5-4-7-11(12)16(13)21/h4-10H,1-3H3,(H,20,23) |
InChI Key |
FWWDLTFRYDXUIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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